2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a difluorocyclohexyl group attached to a methylpropan-1-amine backbone, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine typically involves the reaction of 4,4-difluorocyclohexylmethanol with appropriate amine precursors under controlled conditions. One common method includes the use of reductive amination, where the alcohol group is converted to an amine using reagents such as sodium cyanoborohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can enhance binding affinity and selectivity by forming hydrophobic interactions with target proteins. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Difluorocyclohexyl)-2-methoxyethan-1-ol
- 2-(4,4-Difluorocyclohexyl)-2-methoxyethanamine; hydrochloride
Uniqueness
2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine stands out due to its unique combination of a difluorocyclohexyl group and a methylpropan-1-amine backbone. This structure imparts distinct chemical properties, such as increased hydrophobicity and stability, which can enhance its performance in various applications compared to similar compounds .
Properties
Molecular Formula |
C10H19F2N |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H19F2N/c1-9(2,7-13)8-3-5-10(11,12)6-4-8/h8H,3-7,13H2,1-2H3 |
InChI Key |
USZYHZWQKFOTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1CCC(CC1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.